Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-11-9) is a pyrimidine derivative characterized by a phenyl group at position 2 and a trifluoromethyl (-CF₃) substituent at position 4 of the pyrimidine ring. The ester moiety at position 5 enhances its solubility and reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular weight is 296.25 g/mol, and it is commonly used in the synthesis of bioactive molecules targeting transcription factors such as AP-1 and NF-κB .
Properties
IUPAC Name |
ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELIATZYRALPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with benzaldehyde to form ethyl 2-phenylacrylate, which is then subjected to cyclization with trifluoroacetic anhydride and ammonium acetate to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Scientific Research Applications
Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
The synthesis of this compound typically involves the following methods:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving pyrimidine derivatives and phenyl compounds.
- Trifluoromethylation : The introduction of the trifluoromethyl group is often achieved via metal-catalyzed reactions, which enhance the reactivity and selectivity of the resulting compounds.
Biological Activities
This compound exhibits various biological activities:
- Antitumor Activity : Research indicates that derivatives of pyrimidine compounds, including this one, show significant anticancer properties. They inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Agrochemical Applications : The compound has been explored for its potential as an agrochemical agent. Its fluorinated structure contributes to enhanced efficacy against pests and diseases in crops .
Medicinal Chemistry Applications
The incorporation of the trifluoromethyl group significantly influences the pharmacological properties of compounds:
- Pharmaceutical Development : this compound serves as a scaffold for developing new drugs targeting various diseases. Its derivatives are being studied for their roles as inhibitors in critical biological pathways .
Case Study 1: Anticancer Properties
A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell lines. The mechanism involved modulation of key signaling pathways that regulate cell growth and apoptosis .
Case Study 2: Agrochemical Efficacy
In agricultural studies, formulations containing this compound exhibited superior pest control compared to traditional pesticides. This was attributed to its enhanced penetration and persistence in plant systems .
Comparative Data Table
| Property | This compound | Other Pyrimidine Derivatives |
|---|---|---|
| Antitumor Activity | Significant inhibition of tumor growth | Variable |
| Agrochemical Efficacy | High effectiveness against pests | Moderate |
| Synthesis Complexity | Moderate complexity due to trifluoromethylation | Varies |
| Market Approval Status | Under investigation for pharmaceutical applications | Several approved |
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
The pyrimidine core allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Electronic and Steric Effects
- Trifluoromethyl Group (-CF₃) : Enhances metabolic stability and electron-withdrawing effects across all compounds, improving binding to hydrophobic pockets in proteins .
- Aromatic vs. Heteroaromatic Substituents : The phenyl group (target compound) provides planar rigidity, while pyridinyl (CAS 866132-66-3) introduces hydrogen-bonding capability .
- Halogenated Derivatives (Cl, Br) : Chloro and bromo substituents increase reactivity in nucleophilic aromatic substitution, enabling diversification into complex scaffolds .
Biological Activity
Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of neuroprotection, anti-inflammation, and anticancer properties. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.
Overview of Biological Properties
Recent studies have identified This compound as a promising candidate for various therapeutic applications. The compound has been noted for its ability to modulate critical biochemical pathways associated with inflammation and cellular apoptosis.
Key Biological Activities
- Neuroprotective Effects : The compound exhibits neuroprotective properties by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells. This inhibition is crucial in reducing neuroinflammation and protecting neuronal cells from damage .
- Anti-inflammatory Activity : Similar pyrimidine derivatives have demonstrated the ability to inhibit endoplasmic reticulum (ER) stress and apoptosis markers such as cleaved caspase-3, further supporting their role in anti-inflammatory pathways.
- Anticancer Potential : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Inflammatory Pathways : The compound's ability to inhibit NF-kB signaling pathways plays a pivotal role in its anti-inflammatory effects. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines .
- Modulation of Apoptotic Pathways : this compound has been shown to affect apoptotic signaling, specifically through the downregulation of ER stress markers and apoptosis-related proteins .
- Impact on Cellular Proliferation : The compound's structural characteristics allow it to interact with various cellular targets, leading to altered cell cycle progression and reduced viability in cancerous cells .
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Neuroprotective and Anti-inflammatory Properties
A study evaluated a series of pyrimidine derivatives, including this compound, for their neuroprotective effects using human neuronal cell lines. Results indicated a significant reduction in apoptosis markers and inflammatory cytokines when treated with these compounds, suggesting their potential utility in treating neurodegenerative diseases .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related pyrimidine derivatives. The study reported IC50 values ranging from to against MCF-7 cells, demonstrating superior growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil . This highlights the potential for this compound in cancer therapeutics.
Data Summary
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions. A common approach involves condensation reactions similar to the Biginelli reaction, using substituted aldehydes, ethyl acetoacetate, and urea derivatives in the presence of acid catalysts (e.g., HCl in ethanol) . Reaction optimization for large-scale synthesis may employ continuous flow reactors and automated systems to control temperature and solvent ratios, minimizing by-products . Purification often involves recrystallization or column chromatography.
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., trifluoromethyl and phenyl groups) via chemical shifts and coupling constants .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : To resolve 3D molecular geometry using programs like SHELX for refinement .
- HPLC : For purity assessment, especially when optimizing synthetic routes .
Advanced Research Questions
Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved for this compound?
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent systems) or structural analogs. For example, substituent variations (e.g., hydroxyl vs. ester groups) significantly alter bioactivity . To address discrepancies:
- Perform comparative SAR studies using analogs with controlled substitution patterns .
- Standardize assay protocols (e.g., pH, temperature) to isolate structural effects .
- Use computational docking to predict target interactions (e.g., enzyme active sites influenced by trifluoromethyl groups) .
Q. What strategies mitigate low yields during ester hydrolysis to the carboxylic acid derivative?
Hydrolysis of the ethyl ester group can be optimized by:
- Using NaOH in ethanol/water mixtures under reflux, followed by acidification to precipitate the carboxylic acid .
- Avoiding over-hydrolysis by monitoring reaction progress via TLC or in-situ FTIR.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
Q. How do solvent polarity and temperature affect regioselectivity in nucleophilic substitution reactions of this compound?
The trifluoromethyl group’s electron-withdrawing nature directs substitution to the 4-position of the pyrimidine ring. Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring nucleophilic attack at this position, while elevated temperatures (80–100°C) accelerate kinetics . For example, reactions with amines in DMF at 90°C achieve >80% regioselectivity for 4-substituted products .
Methodological Challenges
Q. What experimental designs are critical for studying this compound’s interaction with biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : To measure binding kinetics (e.g., ) in real time .
- Isothermal titration calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS) of interactions .
- Cryo-EM/X-ray co-crystallization : To resolve binding modes at atomic resolution, leveraging SHELX-refined structures .
Q. How can computational methods predict the impact of substituent modifications on pharmacokinetics?
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with logP and solubility .
- Molecular dynamics simulations : Assess membrane permeability via free-energy calculations for trifluoromethyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
